molecular formula C7H10Br2Cl2N2 B2519206 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride CAS No. 2253638-49-0

2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride

Cat. No. B2519206
CAS RN: 2253638-49-0
M. Wt: 352.88
InChI Key: ROVBYAGFXSIJOA-UHFFFAOYSA-N
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Description

The compound 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride is a brominated pyridine derivative, which is of interest due to its potential as a precursor for various chemical reactions and applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related brominated pyridine compounds.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and the use of hazardous reagents such as HBr. For example, the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride is achieved by reacting with HBr in a specialized chamber at elevated temperatures, resulting in a high yield and purity of the product . Similarly, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine involves the reaction of a hydroxymethylpyridine precursor with HBr to yield a brominated compound that serves as a precursor for tridentate ligands . These methods suggest that the synthesis of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride would likely involve bromination reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of brominated pyridine compounds is characterized by the presence of bromine atoms on the pyridine ring, which can significantly influence the electronic and steric properties of the molecule. For instance, the Schiff base compound synthesized in one of the studies exhibits a trans configuration around the C=N double bond, with the benzene and pyridine rings being nearly coplanar, indicating that bromine substituents can impact the overall geometry of the molecule . This information is relevant to understanding the molecular structure of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride, as the position of bromine atoms can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated pyridine derivatives are known to be versatile intermediates in organic synthesis. The presence of bromine atoms makes them reactive towards nucleophilic substitution reactions, which can be utilized to introduce various functional groups into the molecule. For example, the conversion of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine to other substituted pyridines demonstrates the reactivity of brominated intermediates in forming new chemical bonds . This suggests that 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride could also undergo similar reactions, making it a valuable compound for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The crystal structure analysis of a related compound shows that it crystallizes in the monoclinic system and has a specific density, which can be indicative of the compound's stability and packing in the solid state . The bromine atoms contribute to the compound's density and may also affect its solubility and melting point. Although the exact properties of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride are not discussed in the provided papers, similar compounds exhibit high purity and stability, which are important for their practical applications.

Scientific Research Applications

Reactivity and Synthesis

The reactivity of halogen atoms in pyridine derivatives is a subject of extensive research. For instance, Hertog, Combe, and Kolder (2010) explored the rearrangements of monobromo and monochloro derivatives of 2,4-dihydroxypyridine, substituted at positions 3 or 5, highlighting a method for the synthesis of 5-chloro-2,4-dihydroxypyridine from 2,4-dihydroxypyridine as a starting substance. This research emphasizes the importance of understanding the reactivity of halogenated pyridines for synthesizing complex organic molecules (H. J. Hertog, W. Combe, & C. R. Kolder, 2010).

Enamines and Chromanones Synthesis

Research by Dean, Varma, and Varma (1983) on the synthesis of 2-alkylamino-3,3-dialkylchroman-4-ols through the reaction of ethanamines with derivatives of 2-hydroxybenzaldehyde demonstrates the utility of compounds with ethanamine groups in synthesizing chromanones, which are valuable in various chemical and pharmaceutical applications (F. M. Dean, M. Varma, & R. Varma, 1983).

Biological Activity and Metal Complexes

Kumar et al. (2012) investigated Cu(II) complexes with tridentate ligands showing significant DNA binding propensity and nuclease activity, suggesting potential therapeutic applications. These findings open avenues for the development of new drugs and therapeutic agents, leveraging the structural features of pyridine derivatives (Pankaj Kumar et al., 2012).

Crystal Engineering

Maftei et al. (2016) explored the design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride. Their work underscores the compound's role in developing new materials with potential antitumor activity, highlighting the intersection of organic synthesis and biomedical research (Catalin V. Maftei et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(3,5-dibromopyridin-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVBYAGFXSIJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCN)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride

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